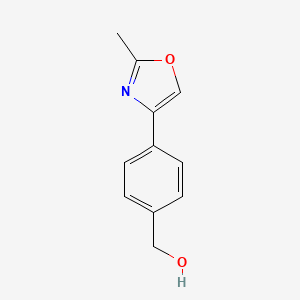

(4-(2-Methyloxazol-4-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[4-(2-methyl-1,3-oxazol-4-yl)phenyl]methanol |

InChI |

InChI=1S/C11H11NO2/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 |

InChI Key |

MESKDSQSFXBOQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Advanced Structural Elucidation of 4 2 Methyloxazol 4 Yl Phenyl Methanol

Spectroscopic Characterization of (4-(2-Methyloxazol-4-yl)phenyl)methanol

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. High-resolution 1D and 2D NMR techniques provide unambiguous evidence for the atomic connectivity and through-space relationships within this compound.

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts are influenced by the electronic effects of the oxazole (B20620) ring and the hydroxymethyl group. The phenyl protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene (B1212753) protons give rise to a singlet, while the methyl protons on the oxazole ring also appear as a singlet. The hydroxyl proton's chemical shift is variable and depends on the solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons of the phenyl and oxazole rings appear in the aromatic region, while the benzylic carbon and the methyl carbon resonate at higher fields.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho to CH₂OH) | ~7.40 | Doublet |

| Phenyl H (ortho to oxazole) | ~7.80 | Doublet |

| Oxazole H | ~8.00 | Singlet |

| CH₂ (Benzylic) | ~4.70 | Singlet |

| OH | Variable | Singlet (broad) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxazole) | ~161.0 |

| C-O (Oxazole) | ~155.0 |

| C-H (Oxazole) | ~135.0 |

| Quaternary C (Phenyl, attached to oxazole) | ~130.0 |

| Quaternary C (Phenyl, attached to CH₂OH) | ~141.0 |

| C-H (Phenyl, ortho to CH₂OH) | ~127.5 |

| C-H (Phenyl, ortho to oxazole) | ~126.0 |

| CH₂ (Benzylic) | ~64.0 |

Two-dimensional NMR experiments provide further confirmation of the structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show a clear correlation between the ortho- and meta-protons on the 1,4-disubstituted phenyl ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively assign each proton signal to its attached carbon. For example, it would link the benzylic proton signal at ~4.70 ppm to the carbon signal at ~64.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations include:

The methyl protons (~2.50 ppm) to the C=N carbon (~161.0 ppm) and the quaternary carbon of the oxazole ring.

The benzylic protons (~4.70 ppm) to the adjacent quaternary phenyl carbon (~141.0 ppm) and the two ortho phenyl carbons.

The oxazole proton (~8.00 ppm) to the phenyl carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for conformational analysis. A NOESY spectrum would show correlations between protons that are close in space, such as the benzylic protons and the adjacent protons on the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and methyl groups would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the oxazole and phenyl rings are expected in the 1650-1450 cm⁻¹ region. A prominent band around 1050 cm⁻¹ would correspond to the C-O stretching of the primary alcohol.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric ring breathing mode of the 1,4-disubstituted phenyl ring, would give a strong signal. The C=N stretch of the oxazole ring would also be Raman active.

Expected Key Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch | 3200-3600 (broad) |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 2950-2850 |

| C=N / C=C (Rings) | Stretch | 1650-1450 |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is expected to be characteristic of a benzyl (B1604629) alcohol derivative. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Leading to a prominent [M-17]⁺ peak.

Loss of water (H₂O): Resulting in an [M-18]⁺ peak.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the hydroxymethyl group, leading to the formation of a stable tropylium-like ion or a substituted benzyl cation.

Fragmentation of the oxazole ring: Rupture of the heterocyclic ring can lead to various smaller fragment ions.

Solid-State Structural Investigations of this compound

While NMR provides the structure in solution, solid-state techniques like single-crystal X-ray diffraction are required to determine the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide a definitive solid-state structure. This analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the phenyl and oxazole rings and the methanol (B129727) substituent.

Torsion angles: Defining the conformation of the molecule, particularly the rotational orientation of the oxazole ring relative to the phenyl ring.

Crystal packing: Revealing how the molecules arrange themselves in the crystal lattice.

Intermolecular interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds and π-π stacking. The hydroxyl group is expected to participate in intermolecular hydrogen bonding, which would be a dominant feature in the crystal packing. asianpubs.org

This comprehensive solid-state data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available single-crystal X-ray diffraction or powder X-ray diffraction data for the compound This compound .

The generation of a scientifically accurate and detailed article on the advanced structural elucidation of this specific compound, as per the requested outline, is contingent upon the existence of experimental research data from these analytical techniques. Without published crystallographic studies, it is not possible to provide factual information regarding:

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification:The use of PXRD data to identify the crystalline phase of the bulk material and to distinguish between potential polymorphs.

As no such data could be retrieved, the following sections of the requested article cannot be generated. The creation of this content would require speculation or the fabrication of data, which would be scientifically unsound.

Computational and Theoretical Investigations of 4 2 Methyloxazol 4 Yl Phenyl Methanol

Quantum Chemical Calculations for (4-(2-Methyloxazol-4-yl)phenyl)methanol

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A typical DFT study of this compound would involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for such a study would include:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

| Chemical Hardness | Data not available |

This table is for illustrative purposes only. No actual data for this compound has been found.

Conformational analysis is performed to identify the most stable three-dimensional arrangements of a molecule, known as conformers. By calculating the potential energy surface, researchers can map the energy of the molecule as a function of its geometry. This analysis would reveal the global and local energy minima, corresponding to the most and less stable conformers, respectively. The rotational barriers between different conformers could also be determined, providing insight into the molecule's flexibility.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental spectroscopic data, a detailed assignment of the spectral bands can be achieved. This correlation is vital for confirming the molecular structure and understanding the nature of its chemical bonds.

A sample data table for vibrational analysis would look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | Data not available | Data not available | Hydroxyl group |

| C-H stretch (aromatic) | Data not available | Data not available | Phenyl ring |

| C=N stretch (oxazole) | Data not available | Data not available | Oxazole (B20620) ring |

| C-O stretch (oxazole) | Data not available | Data not available | Oxazole ring |

| C-O stretch (methanol) | Data not available | Data not available | Methanol (B129727) group |

This table is for illustrative purposes only. No actual data for this compound has been found.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. These simulations can offer insights into the conformational dynamics and intermolecular interactions of this compound in various environments.

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations in different solvents (e.g., water, ethanol, DMSO) would reveal how solvent-solute interactions affect the rotational freedom of the phenyl and oxazole rings, as well as the methanol group. Analysis of radial distribution functions would provide a quantitative measure of the solvation shell structure around different parts of the molecule.

In the solid state or in concentrated solutions, molecules of this compound can interact with each other to form aggregates. MD simulations of such systems could elucidate the nature of these intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings. Understanding these interactions is crucial for predicting the macroscopic properties of the material, such as its crystal packing and solubility.

Reaction Mechanism Elucidation for Synthetic Transformations Involving this compound

The synthesis and derivatization of this compound are amenable to detailed computational analysis to elucidate the underlying reaction mechanisms. Such theoretical studies provide invaluable insights into the thermodynamics and kinetics of the transformations, guiding the optimization of reaction conditions and the design of novel derivatives. The formation of the 2,4-disubstituted oxazole core, for instance, can proceed through various synthetic routes, each with distinct mechanistic pathways that can be computationally modeled.

A plausible and commonly employed method for constructing the 2,4-disubstituted oxazole ring system is the Robinson-Gabriel synthesis or related cyclization reactions. These reactions typically involve the cyclodehydration of an α-acylamino ketone. For the specific case of this compound, a retro-synthetic analysis suggests that a key intermediate would be an N-acyl derivative of an aminoketone. Computational studies on analogous systems have demonstrated the utility of density functional theory (DFT) in mapping out the intricate details of these cyclization processes.

A critical aspect of understanding the reaction mechanism is the identification and characterization of transition states for the key elementary steps. For the synthesis of the oxazole ring in this compound, a key step is the intramolecular cyclization followed by dehydration. Transition state analysis provides crucial information about the activation energy barriers, which dictate the reaction rates.

Computational chemists employ various DFT functionals and basis sets to locate the transition state geometries. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for such investigations. Frequency calculations are then performed to confirm the nature of the stationary points; a transition state is characterized by a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate.

Below is a hypothetical data table illustrating the kind of results obtained from a transition state analysis for a key cyclization step in a representative synthesis.

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Intramolecular Cyclization | TS1 | 22.5 | C-O: 1.85, N-C: 1.92 | -350 |

| Dehydration Step 1 | TS2 | 18.2 | O-H: 1.45, C-O: 2.10 | -1200 |

| Dehydration Step 2 | TS3 | 15.7 | C-H: 1.60, C-O: 1.98 | -950 |

This table presents hypothetical data for illustrative purposes.

The data in the table would allow researchers to identify the rate-determining step of the reaction—the step with the highest activation energy barrier. In this hypothetical example, the intramolecular cyclization (TS1) would be the rate-limiting step. Furthermore, the geometric parameters of the transition state provide a snapshot of the molecular structure at the peak of the energy barrier, revealing which bonds are breaking and which are forming.

Beyond the synthesis of the core structure, computational studies are instrumental in determining the reaction pathways for subsequent derivatization reactions of this compound. A common derivatization is the etherification or esterification of the benzylic alcohol group. Understanding the mechanism of these reactions can aid in selecting appropriate reagents and conditions to achieve high yields and selectivity.

The determination of the reaction pathway involves mapping the potential energy surface (PES) that connects the reactants, intermediates, transition states, and products. This is often achieved by performing an intrinsic reaction coordinate (IRC) calculation starting from the optimized transition state geometry. The IRC calculation follows the minimum energy path downhill to both the reactant and product, thus confirming the connection between the transition state and the corresponding minima on the PES.

For example, the Williamson ether synthesis is a common method for converting the alcohol to an ether. A computational study of this reaction would model the SN2 reaction between the corresponding alkoxide and an alkyl halide. The reaction pathway would be characterized by a single transition state.

An illustrative reaction coordinate diagram for a hypothetical etherification reaction is presented below.

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| A | Reactants (Alkoxide + R-X) | 0.0 |

| B | Pre-reaction Complex | -2.5 |

| C | Transition State | 15.0 |

| D | Post-reaction Complex | -8.0 |

| E | Products (Ether + X⁻) | -12.0 |

This table presents hypothetical data for illustrative purposes.

This energy profile provides a quantitative picture of the reaction, showing the stability of intermediates and the height of the energy barrier that must be overcome. Such detailed mechanistic insights derived from computational chemistry are a powerful tool in modern synthetic organic chemistry, enabling a more rational and efficient approach to the synthesis and modification of complex molecules like this compound.

Chemical Reactivity and Derivatization Strategies for 4 2 Methyloxazol 4 Yl Phenyl Methanol

Reactions Involving the Methanol (B129727) Functionality of (4-(2-Methyloxazol-4-yl)phenyl)methanol

The benzylic hydroxyl group in this compound is a primary site for chemical modification. Its position adjacent to an aromatic ring enhances its reactivity in several key transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 4-(2-methyloxazol-4-yl)benzaldehyde, or the carboxylic acid, 4-(2-methyloxazol-4-yl)benzoic acid, by choosing appropriate oxidizing agents and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.

For the synthesis of the carboxylic acid derivative, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidic workup, is a classic method for oxidizing benzylic alcohols to carboxylic acids. youtube.com Alternatively, chromium trioxide (CrO3) in an acidic medium (Jones oxidation) can also be employed to achieve this transformation.

Table 1: Oxidation Reactions of this compound

| Product | Reagent | Conditions |

|---|---|---|

4-(2-Methyloxazol-4-yl)benzaldehyde |

Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature |

4-(2-Methyloxazol-4-yl)benzaldehyde |

Manganese dioxide (MnO2) | Dichloromethane, Room Temperature |

4-(2-Methyloxazol-4-yl)benzoic acid |

Potassium permanganate (KMnO4) | Basic solution, Heat, then Acidic workup |

4-(2-Methyloxazol-4-yl)benzoic acid |

Chromium trioxide (CrO3), H2SO4 | Acetone (Jones Oxidation) |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H2SO4), is a common method. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol can be used in excess or water can be removed as it is formed. masterorganicchemistry.com Alternatively, for more sensitive substrates, the reaction can be carried out with an acyl chloride or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine.

Etherification can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | Carboxylic acid, H2SO4 | Ester |

| Acylation | Acyl chloride, Pyridine | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide | Ether |

Nucleophilic Substitution and Halogenation of the Hydroxyl Group

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Treatment with a strong acid can protonate the hydroxyl group, which can then be displaced by a nucleophile.

More commonly, the hydroxyl group is converted into a halide. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively. These halogenated derivatives are versatile intermediates for further synthetic transformations, including the introduction of nitrogen, sulfur, or carbon nucleophiles. For instance, the resulting 4-(chloromethyl)-2-methyl-1-(4-phenyl)oxazole can react with amines, thiols, or cyanides to introduce new functional groups.

Reactivity of the Oxazole (B20620) Ring in this compound

The oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms. This generally makes the oxazole ring less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the specific positions on the ring exhibit different levels of reactivity.

Electrophilic Aromatic Substitution on the Oxazole Nucleus

Electrophilic aromatic substitution on the oxazole ring is generally challenging due to the electron-deficient nature of the ring. When such reactions do occur, the substitution pattern is dictated by the electronic properties of the ring atoms and any existing substituents. The C5 position is typically the most electron-rich and therefore the most susceptible to electrophilic attack, followed by the C4 position. The C2 position is the most electron-deficient. However, in this compound, the C4 position is already substituted. Therefore, any electrophilic substitution would be directed to the C5 position. Reactions such as nitration or halogenation would require harsh conditions and may result in low yields. For instance, nitration can be attempted using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Metallation and Subsequent Cross-Coupling Strategies

A more effective strategy for the functionalization of the oxazole ring is through metallation, followed by reaction with an electrophile or a cross-coupling reaction. The protons on the oxazole ring can be abstracted by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. The position of metallation is influenced by the substituents on the ring. For 2-substituted oxazoles, deprotonation typically occurs at the C5 position. In the case of this compound, the C5-proton is the most acidic and would be preferentially removed.

The resulting lithiated species is a powerful nucleophile that can react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide. Furthermore, this organolithium intermediate can be transmetallated to other metals, such as zinc, tin, or boron, to participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Negishi couplings. This allows for the introduction of aryl, vinyl, or alkyl groups at the C5 position of the oxazole ring. For example, lithiation of a similar 4-bromo-5-methyl-2-phenyloxazole with n-BuLi followed by borylation with trimethyl borate (B1201080) has been reported as a route to the corresponding boronic acid. researchgate.net

Table 3: Functionalization of the Oxazole Ring

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Electrophilic Nitration | HNO3, H2SO4 | C5 | 5-Nitro-oxazole derivative |

| Metallation | n-BuLi or LDA | C5 | 5-Lithiated oxazole intermediate |

| Suzuki Coupling (from 5-halo derivative) | Arylboronic acid, Pd catalyst, Base | C5 | 5-Aryl-oxazole derivative |

Ring-Opening and Rearrangement Reactions of the Oxazole Moiety

The oxazole ring, while aromatic, is susceptible to various ring-opening and rearrangement reactions under specific conditions. The stability of the 2-methyl-4-phenyl-substituted oxazole moiety in this compound is contingent on the reaction environment.

Ring-Opening Reactions:

Nucleophilic Attack: The oxazole ring can undergo cleavage upon attack by strong nucleophiles. For instance, in the presence of nucleophiles like ammonia (B1221849) or formamide, oxazoles can be converted into imidazoles through a ring-opening and recyclization mechanism. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.

Reductive Cleavage: Reduction of the oxazole ring can lead to ring-opened products. For example, treatment with reducing agents like a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause cleavage of the heterocyclic ring, yielding open-chain products.

Oxidative Cleavage: Strong oxidizing agents can open the oxazole ring. Reagents such as cold potassium permanganate or ozone are known to cause oxidative degradation of the oxazole core.

Hydrolysis: Certain substituted oxazoles, particularly those with activating groups like a 5-hydroxyl substituent, are unstable towards hydrolytic ring-opening. While the subject molecule lacks such direct activation, harsh acidic or basic conditions could potentially promote hydrolysis.

Deprotonation-Induced Ring-Opening: Deprotonation at the C2 position of the oxazole ring with strong bases like organolithium reagents can lead to an equilibrium with a ring-opened isonitrile species. This intermediate can then be trapped or undergo further reactions.

Rearrangement Reactions:

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. For this compound itself, this reaction is not directly applicable as it lacks a C4-acyl group. However, derivatives prepared by oxidation of the methanol function to a carbonyl and subsequent acylation could potentially undergo this rearrangement.

Conversion to Other Heterocycles: Besides the conversion to imidazoles, oxazoles can serve as precursors for other heterocyclic systems like pyrroles, pyrimidines, and thiazoles through nucleophilic addition followed by ring-opening and recyclization pathways.

The general stability of the oxazole ring suggests that these reactions typically require forcing conditions, and the specific substitution pattern of this compound would influence the reactivity.

Reactions of the Phenyl Ring in this compound

The phenyl ring of this compound is amenable to various substitution and functionalization reactions, with the regiochemical outcome being directed by the existing substituents: the oxazolyl group and the methanol group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the phenyl ring. The position of this substitution is governed by the directing effects of the groups already present.

Directing Effects of Substituents:

Hydroxymethyl group (-CH₂OH): This group is generally considered a weak activating group and an ortho, para-director. It donates electron density to the ring via hyperconjugation and a weak inductive effect.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4-(2-Methyloxazol-4-yl)-3-nitrophenyl)methanol |

| Halogenation | Br₂, FeBr₃ | (3-Bromo-4-(2-methyloxazol-4-yl)phenyl)methanol |

Note: The formation of the Lewis acid complex with the oxazole nitrogen could strongly deactivate the ring in Friedel-Crafts reactions.

Palladium-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. In this context, the oxazole moiety can act as an effective directing group.

The nitrogen atom of the oxazole ring can coordinate to a palladium catalyst, forming a five-membered palladacycle intermediate. This brings the catalyst into close proximity to one of the ortho C-H bonds on the phenyl ring (at C3 or C5), facilitating its cleavage. This directed C-H activation allows for the regioselective introduction of various functional groups at the position ortho to the oxazole ring.

This strategy provides a complementary approach to classical electrophilic aromatic substitution, offering high regioselectivity for ortho-functionalization. A wide range of coupling partners can be used in these reactions.

Table 2: Potential Oxazole-Directed C-H Functionalization Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Arylation | Aryl Halide | Pd(OAc)₂, PPh₃, Base | ortho-Aryl derivative |

| Alkenylation | Alkene | Pd(OAc)₂, Ag₂CO₃ | ortho-Alkenyl derivative |

| Alkynylation | Terminal Alkyne | Pd(OAc)₂, CuI, Base | ortho-Alkynyl derivative |

| Silylation | Hydrosilane | Pd(OAc)₂, Norbornene | ortho-Silyl derivative |

This methodology would enable the synthesis of a diverse library of derivatives of this compound functionalized specifically at the C3 and C5 positions of the phenyl ring.

Preparation of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives can be achieved by modifying the methanol side chain or by altering the substituents on the oxazole ring.

Systematic Structural Modifications at the Methanol Side Chain

The benzylic alcohol functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

To Aldehyde: Mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation (oxalyl chloride, DMSO, triethylamine) can selectively produce 4-(2-methyloxazol-4-yl)benzaldehyde. beilstein-journals.orgnih.govorganic-chemistry.orguniversalprint.org

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would yield 4-(2-methyloxazol-4-yl)benzoic acid.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.comjk-sci.comwikipedia.org This involves deprotonation of the alcohol with a base (e.g., NaH) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide (R-X).

Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comnih.govyoutube.comrug.nl Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base provides a high-yielding route to esters.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce other functionalities such as halides, azides, or amines.

Table 3: Examples of Methanol Side Chain Modifications

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde (-CHO) |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Etherification | 1. NaH; 2. CH₃I | Methyl Ether (-OCH₃) |

| Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester (-OCOCH₃) |

Variation of Substituents on the Oxazole Ring

Modifying the 2-methyl group or synthesizing analogs with different C2-substituents provides another avenue for creating derivatives.

Functionalization of the C2-Methyl Group: The methyl group at the C2 position is adjacent to the C=N double bond, making its protons acidic. Deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a lithiated intermediate. williams.edunih.govmt.com This nucleophilic species can then react with various electrophiles to introduce new functional groups. However, this reaction can face regioselectivity challenges, as deprotonation can also occur at the C5 position of the oxazole ring. williams.edunih.gov Reaction conditions, including the choice of base and electrophile, can influence the outcome. williams.edu

Table 4: Potential Reactions of the Lithiated C2-Methyl Group

| Electrophile | Reagent Example | Introduced Group |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Ethyl (-CH₂CH₃) |

| Aldehyde/Ketone | Benzaldehyde | Hydroxyalkyl (-CH₂CH(OH)Ph) |

| Silyl (B83357) Halide | Trimethylsilyl chloride (TMSCl) | Silylmethyl (-CH₂SiMe₃) |

De Novo Synthesis of Oxazole Analogs: A more versatile approach to introduce a wide variety of substituents at the C2 position is through the total synthesis of the oxazole ring.

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgdocumentsdelivered.comnih.govacs.orgresearchgate.net To synthesize analogs of this compound, one would start with an α-amino ketone derived from 4-(hydroxymethyl)acetophenone. Acylation of the amino group with different acid chlorides (RCOCl) followed by cyclization would yield oxazoles with various R groups at the C2 position.

Van Leusen Reaction: This reaction can be used to form 4,5-disubstituted oxazoles. organic-chemistry.orgnih.govmdpi.comorganic-chemistry.orgwikipedia.org While the primary product is a 5-substituted oxazole from an aldehyde, modifications of the reaction allow for the synthesis of 4,5-disubstituted oxazoles, providing another route to the core structure with potential for variation.

These synthetic strategies enable the creation of a broad range of analogs, allowing for systematic exploration of structure-activity relationships.

Probing the Aromatic Core: Phenyl Ring Substitution Patterns of this compound

The strategic modification of the phenyl ring in this compound offers a valuable avenue for the synthesis of novel derivatives with potentially tailored properties. The substitution pattern on the phenyl ring is dictated by the directing effects of the two existing substituents: the -CH2OH (hydroxymethyl) group and the 2-methyloxazol-4-yl group. Understanding the interplay of these directing effects is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions.

The hydroxymethyl group is generally considered a weak activating group and an ortho, para-director. This is attributed to the electron-donating nature of the alkyl group, which activates the aromatic ring towards electrophilic attack, preferentially at the positions ortho and para to itself.

The 2-methyloxazol-4-yl substituent presents a more complex scenario. Heterocyclic rings can exert both electron-withdrawing and electron-donating effects, and their directing influence can be sensitive to the reaction conditions and the nature of the electrophile. However, as a substituted heterocyclic system, it is also generally expected to direct incoming electrophiles to the ortho and para positions relative to its point of attachment on the phenyl ring.

Given that the hydroxymethyl and the 2-methyloxazol-4-yl groups are in a para relationship on the phenyl ring, their directing effects will influence the remaining available positions (carbons 2, 3, 5, and 6). Both groups direct to the positions ortho to themselves. Therefore, electrophilic substitution is anticipated to occur primarily at the positions ortho to the hydroxymethyl group (carbons 3 and 5), which are also meta to the oxazole ring.

While specific experimental data on the direct electrophilic substitution of this compound is not extensively documented in publicly available literature, the synthesis of related compounds provides insights into the plausible substitution patterns. For instance, the preparation of halogenated and nitrated derivatives of similar phenylmethanol compounds often proceeds with substitution at the positions ortho to the hydroxymethyl group.

Research Findings on Phenyl Ring Substitution

Detailed research into the derivatization of this compound would involve systematic studies of various electrophilic aromatic substitution reactions. The following table outlines the expected major products and the rationale for their formation based on established principles of organic chemistry.

| Substitution Reaction | Reagents | Expected Major Product(s) | Rationale for Regioselectivity |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | (3-Bromo-4-(2-methyloxazol-4-yl)phenyl)methanol and/or (3,5-Dibromo-4-(2-methyloxazol-4-yl)phenyl)methanol | The hydroxymethyl group is an ortho, para-director, and since the para position is blocked, substitution is directed to the ortho positions (3 and 5). Depending on the stoichiometry and reaction conditions, mono- or di-substitution can occur. |

| Nitration | HNO₃, H₂SO₄ | (3-Nitro-4-(2-methyloxazol-4-yl)phenyl)methanol | The powerful nitrating conditions favor substitution at the activated positions ortho to the hydroxymethyl group. The nitro group is deactivating, which may disfavor further substitution. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | (3-Alkyl-4-(2-methyloxazol-4-yl)phenyl)methanol | Similar to halogenation and nitration, the alkyl group will be directed to the positions ortho to the activating hydroxymethyl group. Steric hindrance may influence the distribution between the two ortho positions if the alkyl group is bulky. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | (3-Acyl-4-(2-methyloxazol-4-yl)phenyl)methanol | The acyl group is introduced at the positions ortho to the hydroxymethyl group. The resulting ketone is a deactivating group, which will hinder further substitution. |

It is important to note that the 2-methyloxazol-4-yl group, while also being an ortho, para-director, is positioned para to the hydroxymethyl group. Its directing influence reinforces the activation of the positions ortho to the hydroxymethyl group, making them the most probable sites for electrophilic attack. The interplay of electronic and steric factors will ultimately determine the precise distribution of products in any given substitution reaction. Further empirical studies are necessary to fully elucidate the substitution patterns and optimize the synthesis of specific derivatives of this compound.

4 2 Methyloxazol 4 Yl Phenyl Methanol As a Versatile Synthetic Building Block

Application in the Synthesis of Complex Organic Molecules

The utility of (4-(2-Methyloxazol-4-yl)phenyl)methanol as a synthetic intermediate is underscored by the reactivity of its constituent functional groups: the hydroxyl group of the benzyl (B1604629) alcohol and the oxazole (B20620) ring. The oxazole moiety is a key feature in a wide array of natural products and biologically active compounds, lauded for its chemical stability and ability to participate in various non-covalent interactions. nih.govmdpi.com This makes phenyl-oxazole derivatives valuable precursors in medicinal chemistry. nih.govresearchgate.net

The synthesis of complex molecules can be conceptualized from precursors to this compound, such as those detailed in the table below. A plausible synthetic route could involve the reduction of a corresponding carboxylic acid or ester, a common transformation in organic synthesis.

| Precursor Compound | Potential Synthetic Transformation |

| 4-(2-Methyloxazol-4-yl)benzoic acid | Reduction of the carboxylic acid to an alcohol |

| Methyl 4-(2-Methyloxazol-4-yl)benzoate | Reduction of the ester to an alcohol |

| 4-Acetylbenzoic acid | Formation of the oxazole ring followed by reduction of the carboxylic acid |

The hydroxymethyl group can be easily converted into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or transformed into a halide to facilitate nucleophilic substitution reactions. This functional group versatility allows for the incorporation of the (4-(2-methyloxazol-4-yl)phenyl) moiety into a diverse range of larger molecular frameworks. Research on related structures has demonstrated that phenyl-heterocyclic methanols are key intermediates in the synthesis of multi-substituted pyridine (B92270) derivatives with potential antiproliferative activity. mdpi.com

Role in the Design and Synthesis of Advanced Scaffolds for Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, well-organized assemblies. The structural characteristics of this compound make it a promising candidate for the design of advanced supramolecular scaffolds.

The nitrogen atom in the oxazole ring can act as a coordination site for metal ions, making this compound a valuable precursor for the synthesis of novel ligands. The phenyl ring provides a rigid scaffold, while the hydroxymethyl group can be modified to introduce additional coordinating groups or to link the ligand to other molecules. The synthesis of platinum(II) complexes with ligands containing an imidazo[4,5-f]- nih.govnih.govphenanthroline moiety, which is structurally related to the phenyl-oxazole system, highlights the potential of such heterocycles in coordination chemistry and their application in developing antitumor agents. nih.gov

The planar nature of the phenyl and oxazole rings can promote π-stacking interactions, which are crucial driving forces for self-assembly. The ability of the hydroxymethyl group to participate in hydrogen bonding further enhances its potential to form ordered supramolecular structures. Studies on alkynyl azoles and benzoazoles have shown that these types of molecules can self-assemble into well-defined ribbons and needle-like aggregates, which can function as optical waveguides. researchgate.net This suggests that derivatives of this compound could be designed to self-assemble into functional nanomaterials.

Contribution to the Construction of Precursors for Organic Materials

The unique electronic and structural properties of the phenyl-oxazole scaffold make it an attractive component for the construction of advanced organic materials with potential applications in electronics and photonics.

While this compound itself is not a typical monomer, it can be readily converted into derivatives suitable for polymerization. For example, the hydroxymethyl group can be esterified with acrylic acid or methacrylic acid to produce a vinyl monomer. The resulting polymer would feature the rigid and potentially photoactive phenyl-oxazole pendant group, which could impart interesting thermal and optical properties to the material. The synthesis of polymers with such pendant heterocyclic groups is a known strategy to create materials with specific functionalities.

The phenyl-oxazole core is a component of some organic luminescent dyes, such as 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP). nih.gov The synthesis of such molecules often involves the coupling of smaller building blocks. This compound can serve as a key intermediate in the synthesis of more complex, multi-component molecular systems with tailored electronic and photophysical properties. The van Leusen oxazole synthesis is a powerful tool for creating such architectures. mdpi.comnih.gov The ability to construct 'propeller-like' pyridyl-oxazole structures and other complex topologies underscores the importance of oxazole-containing building blocks in materials science. nih.gov

Future Research Directions and Uncharted Territories for 4 2 Methyloxazol 4 Yl Phenyl Methanol

Exploration of Novel and Highly Efficient Catalytic Systems for (4-(2-Methyloxazol-4-yl)phenyl)methanol Synthesis and Transformations

The development of novel and highly efficient catalytic systems is paramount for the sustainable and scalable synthesis and transformation of this compound. Future research in this area is expected to focus on several key aspects.

For the synthesis of the core 4-aryl-2-methyloxazole structure, palladium-catalyzed cross-coupling reactions are a promising avenue. organic-chemistry.orgacademie-sciences.fr Innovations in ligand design and catalyst engineering could lead to milder reaction conditions, broader substrate scope, and higher yields. The development of catalysts that are robust, recyclable, and operate with lower catalyst loadings will be a significant step towards greener and more economical production. sciencedaily.com

Regarding the phenylmethanol group, the chemo- and regioselective oxidation of the benzylic alcohol is a critical transformation. nih.govnih.govthieme.delookchem.comresearchgate.net Future catalytic systems may employ earth-abundant metals, moving away from precious metals, and utilize environmentally benign oxidants such as molecular oxygen. thieme.de Photocatalysis and electrocatalysis are also emerging as powerful tools for selective oxidation reactions, offering alternative energy inputs to drive these transformations efficiently. lookchem.com Furthermore, enzymatic catalysis presents a highly attractive, sustainable option for achieving high selectivity under mild conditions. nih.govyoutube.com

| Catalytic Approach | Potential Application | Key Research Goals |

| Palladium-Catalysis | Synthesis of the 4-aryl-2-methyloxazole core | Development of highly active and recyclable catalysts, lower catalyst loadings, broader substrate scope. |

| Chemo- and Regioselective Oxidation | Transformation of the benzylic alcohol to other functional groups (e.g., aldehyde, ketone) | Utilization of earth-abundant metals, use of green oxidants (e.g., O2), development of photocatalytic and electrocatalytic methods. |

| Biocatalysis | Enantioselective synthesis and transformations | Discovery and engineering of enzymes for high selectivity and activity, integration into multi-step syntheses. nih.govyoutube.com |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted, and the study of this compound is no exception. bbnchasm.comhep.com.cnbifold.berlin These computational tools can significantly accelerate the discovery and optimization of this compound and its derivatives.

One of the primary applications of ML will be in the prediction of reactivity. By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the outcome of a given reaction with high accuracy. princeton.edu This can be used to screen for optimal reaction conditions, identify potential side products, and even predict the most effective catalyst for a specific transformation of this compound.

Furthermore, AI can be employed in the de novo design of novel derivatives with desired properties. Generative models can explore vast chemical spaces to propose new molecules based on the this compound scaffold that are optimized for specific biological activities or material properties. nih.govjcchems.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed for oxazole-containing compounds to correlate their structural features with their biological effects, guiding the design of more potent and selective analogues. mdpi.comresearchgate.netnih.govnih.govresearchgate.net

| AI/ML Application | Objective | Expected Outcome |

| Reactivity Prediction | To forecast the outcome of chemical reactions involving this compound. | Accelerated optimization of reaction conditions and catalyst selection. princeton.edu |

| De Novo Design | To generate novel derivatives with tailored properties. | Discovery of new compounds with enhanced biological activity or material characteristics. nih.govjcchems.com |

| QSAR Modeling | To establish relationships between the structure of oxazole (B20620) derivatives and their biological activity. | Rational design of more potent and selective bioactive molecules. mdpi.comresearchgate.netnih.govnih.govresearchgate.net |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic and computational techniques are poised to provide unprecedented insights at the molecular level.

Operando spectroscopy, which involves monitoring a catalytic reaction in real-time under actual operating conditions, is a powerful tool for elucidating reaction mechanisms. st-andrews.ac.ukmdpi.commdpi.comacs.orgresearchgate.net Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can help identify transient intermediates and active catalyst species, providing a dynamic picture of the catalytic cycle.

In parallel, computational approaches, particularly Density Functional Theory (DFT), will continue to play a vital role. irjweb.comnih.gov DFT calculations can be used to map out potential energy surfaces, determine the structures of transition states, and calculate reaction barriers. This information is invaluable for understanding the factors that control reactivity and selectivity. For instance, computational studies on the excited-state dynamics of the oxazole ring could reveal photochemical properties and potential applications in materials science. researchgate.net

| Technique | Information Gained | Impact on Research |

| Operando Spectroscopy (e.g., in-situ IR, NMR) | Real-time monitoring of catalytic reactions, identification of reaction intermediates and active catalyst species. st-andrews.ac.ukmdpi.commdpi.comacs.orgresearchgate.net | Elucidation of complex reaction mechanisms, optimization of catalytic processes. |

| Density Functional Theory (DFT) | Calculation of reaction pathways, transition state structures, and energy barriers. irjweb.comnih.gov | Rationalization of experimental observations, prediction of reactivity and selectivity. |

| Ultrafast Spectroscopy | Investigation of excited-state dynamics and photochemical processes. | Understanding the photophysical properties of the molecule and its derivatives. researchgate.net |

Strategic Design and Synthesis of Next-Generation this compound-Based Chemical Tools and Intermediates

The unique structure of this compound makes it an attractive scaffold for the design and synthesis of next-generation chemical tools and versatile intermediates for organic synthesis.

One exciting avenue of research is the development of fluorescent probes for biological imaging. The oxazole moiety is a known fluorophore, and by judiciously modifying the substituents on the phenyl and oxazole rings, it may be possible to create novel probes with tailored photophysical properties, such as large Stokes shifts and high quantum yields. nih.govresearchgate.netperiodikos.com.brnih.gov These probes could be designed to target specific cellular components or respond to changes in the cellular environment.

Furthermore, the phenylmethanol functionality can be leveraged to use this compound as a versatile building block in combinatorial chemistry and the synthesis of more complex molecules. The hydroxyl group can be readily converted into a variety of other functional groups, allowing for the facile construction of libraries of compounds for high-throughput screening in drug discovery and materials science. The oxazole ring itself is a key structural motif in many biologically active natural products and pharmaceuticals, further highlighting the potential of this compound as a valuable synthetic intermediate. semanticscholar.orgmdpi.comtandfonline.com

| Application Area | Design Strategy | Potential Impact |

| Fluorescent Probes | Modification of the oxazole and phenyl rings to tune photophysical properties. | Development of novel tools for biological imaging and sensing. nih.govresearchgate.netperiodikos.com.brnih.gov |

| Chemical Intermediates | Functionalization of the hydroxyl group and the aromatic rings. | Facile access to diverse libraries of compounds for drug discovery and materials science. |

| Bioactive Molecules | Incorporation of the this compound scaffold into larger, more complex structures. | Discovery of new therapeutic agents and agrochemicals. semanticscholar.orgmdpi.comtandfonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.